Unii-54M83JF5OX

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

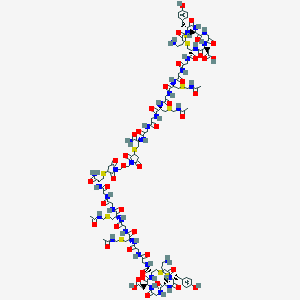

Bibapcitid ist ein synthetisches Peptid, das aus 26 Aminosäuren besteht. Es ist bekannt für seine starke antithrombotische Aktivität, was es zu einer wertvollen Verbindung zur Vorbeugung und Behandlung von Thrombosen macht. Bibapcitid hat die Summenformel C112H162N36O43S10 und ein Molekulargewicht von 3021,35 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bibapcitid wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette ermöglicht. Die Synthese umfasst die folgenden Schritte:

Harzvorbereitung: Die Synthese beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz.

Kupplung: Anschließend werden Aminosäuren einzeln durch Kupplungsreaktionen hinzugefügt, typischerweise unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Entschützen: Nach jedem Kupplungsschritt werden die Schutzgruppen an den Aminosäuren entfernt, um die nächste Kupplung zu ermöglichen.

Spaltung: Sobald die Peptidkette vollständig ist, wird sie vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Bibapcitid folgt ähnlichen Prinzipien, jedoch im größeren Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu rationalisieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt unterliegt strengen Qualitätskontrollen, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bibapcitid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Schwefelatomen in den Cysteinresten stattfinden und Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit reduzierenden Mitteln wie Dithiothreitol (DTT) zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste in Bibapcitid können durch andere Reste ersetzt werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) bei neutralem pH-Wert.

Substitution: Aminosäurederivate mit geeigneten Schutzgruppen unter Verwendung von Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfidbrücken-verbrücktem Bibapcitid.

Reduktion: Regeneration freier Thiolgruppen in Cysteinresten.

Substitution: Modifiziertes Bibapcitid mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Bibapcitid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um Techniken zur Peptidsynthese und -modifikation zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Hemmung der Thrombozytenaggregation und Thrombose.

Medizin: Als potenzieller Therapeutikum zur Vorbeugung von tiefer Venenthrombose und anderen thromboembolischen Erkrankungen untersucht.

Industrie: In der Entwicklung von diagnostischen Werkzeugen für den Nachweis von thrombotischen Erkrankungen verwendet

Wirkmechanismus

Bibapcitid übt seine antithrombotische Wirkung aus, indem es den Glykoprotein-IIb/IIIa-Rezeptor (GPIIb/IIIa) auf der Oberfläche aktivierter Thrombozyten angreift. Dieser Rezeptor spielt eine entscheidende Rolle bei der Thrombozytenaggregation und Thrombusbildung. Durch die Bindung an GPIIb/IIIa hemmt Bibapcitid die Interaktion zwischen Fibrinogen und Thrombozyten und verhindert so die Bildung von Blutgerinnseln .

Wissenschaftliche Forschungsanwendungen

Bibapcitide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting platelet aggregation and thrombosis.

Medicine: Explored as a potential therapeutic agent for preventing deep vein thrombosis and other thrombotic disorders.

Industry: Utilized in the development of diagnostic tools for detecting thrombotic conditions

Wirkmechanismus

Bibapcitide exerts its antithrombotic effects by targeting the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets. This receptor plays a crucial role in platelet aggregation and thrombus formation. By binding to GPIIb/IIIa, Bibapcitide inhibits the interaction between fibrinogen and platelets, thereby preventing the formation of blood clots .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Apcitid: Ein 13-Aminosäure-Peptid mit ähnlichen antithrombotischen Eigenschaften.

Eptifibatid: Ein weiterer GPIIb/IIIa-Inhibitor, der klinisch zur Vorbeugung von Thrombosen eingesetzt wird.

Tirofiban: Ein nicht-peptidischer GPIIb/IIIa-Inhibitor mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit von Bibapcitid

Bibapcitid ist aufgrund seiner dimeren Struktur einzigartig, die seine Bindungsaffinität und Spezifität für den GPIIb/IIIa-Rezeptor erhöht. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seiner starken antithrombotischen Aktivität bei .

Eigenschaften

CAS-Nummer |

153507-46-1 |

|---|---|

Molekularformel |

C112H162N36O43S10 |

Molekulargewicht |

3021.4 g/mol |

IUPAC-Name |

2-[(3R,6S,12R,15R)-3-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[(2R)-3-[1-[[3-[(2R)-2-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[(3R,6S,12R,15R)-12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid |

InChI |

InChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77?,78?/m1/s1 |

InChI-Schlüssel |

NQQYGNMPSAJCFD-SLUARSHGSA-N |

SMILES |

CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |

Isomerische SMILES |

CC(=O)NCSC[C@@H](C(=O)NCC(=O)N[C@@H](CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)[C@@H]3CSCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@@H]5CSCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |

Kanonische SMILES |

CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.